![molecular formula C12H13F3O2 B2812760 3-Methyl-3-[4-(trifluoromethyl)phenyl]butanoic acid CAS No. 1368768-62-0](/img/structure/B2812760.png)
3-Methyl-3-[4-(trifluoromethyl)phenyl]butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to “3-Methyl-3-[4-(trifluoromethyl)phenyl]butanoic acid” has been reported. For instance, a study discusses the catalytic protodeboronation of pinacol boronic esters, which could be relevant to the synthesis of such compounds . Another study reviews trifluoromethyl group-containing FDA-approved drugs over the last 20 years, including their syntheses .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-Methyl-3-[4-(trifluoromethyl)phenyl]butanoic acid” are not explicitly mentioned in the available resources. The molecular weight of the compound is 246.23 .Scientific Research Applications
Synthesis Applications
- Intermediate for Synthesis of Inflammation and Codeine Medicines : Research demonstrates the use of related compounds as intermediates in synthesizing medications for reducing inflammation and codeine, highlighting the potential of 3-Methyl-3-[4-(trifluoromethyl)phenyl]butanoic acid in medicinal chemistry (Jiangli Zhang, 2005).
Antimicrobial Activity
- Development of Antimicrobial Agents : Derivatives of similar compounds have shown significant antimicrobial activity against various pathogens, suggesting the potential of 3-Methyl-3-[4-(trifluoromethyl)phenyl]butanoic acid in creating new antimicrobial drugs (Kristina Mickevičienė et al., 2015).
Material Science
- Improvement of Organic Solar Cells : Studies on related trifluoromethyl compounds in the context of organic solar cells indicate that modifications in the molecular structure can lead to improvements in solar cell efficiency, suggesting potential applications for 3-Methyl-3-[4-(trifluoromethyl)phenyl]butanoic acid in enhancing photovoltaic materials (J. Mikroyannidis et al., 2011).
Mechanism of Action
Target of Action
Compounds with a trifluoromethyl group have been found to interact with various receptors and enzymes
Mode of Action
The exact mode of action of 3-Methyl-3-[4-(trifluoromethyl)phenyl]butanoic acid is currently unknown due to the lack of specific studies on this compound. It’s known that trifluoromethyl-containing compounds often exhibit unique reactivity due to the electron-withdrawing nature of the trifluoromethyl group .
Biochemical Pathways
Trifluoromethyl-containing compounds are known to be involved in various biochemical reactions, including Suzuki-Miyaura cross-coupling and palladium-catalyzed direct arylation
Result of Action
Trifluoromethyl-containing compounds have been associated with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the reactivity and stability of trifluoromethyl-containing compounds . .
properties
IUPAC Name |
3-methyl-3-[4-(trifluoromethyl)phenyl]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3O2/c1-11(2,7-10(16)17)8-3-5-9(6-4-8)12(13,14)15/h3-6H,7H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUDBHUQOYVJYGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC(=O)O)C1=CC=C(C=C1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-3-[4-(trifluoromethyl)phenyl]butanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

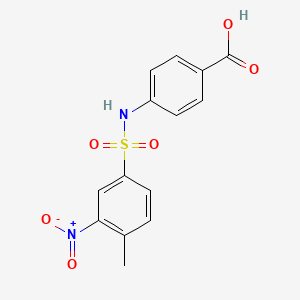
![3,3-Dimethyl-4-[1-(6-methyl-2-propan-2-ylpyridine-3-carbonyl)piperidin-4-yl]azetidin-2-one](/img/structure/B2812679.png)
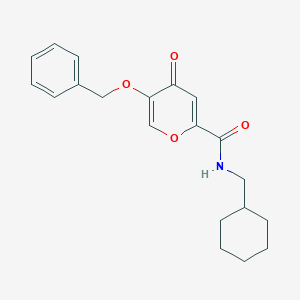
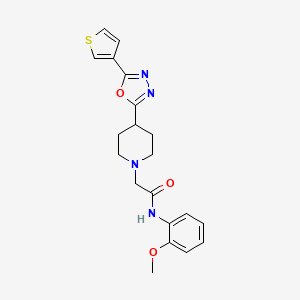
![Dispiro[3.1.36.14]decan-8-one](/img/structure/B2812683.png)
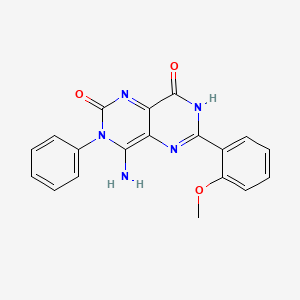
![Methyl 2-[(chloroacetyl)amino]-3-phenylpropanoate](/img/structure/B2812687.png)
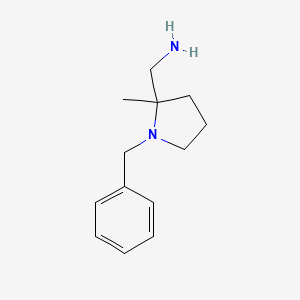
![1,1-Bis(4-chlorophenyl)-2-[(4-chlorophenyl)methylsulfonyl]ethanol](/img/structure/B2812689.png)
![[4-(Hydroxymethyl)phenyl] 4-methylpentanoate](/img/structure/B2812691.png)
![1-[3-(4-Methylpiperazin-1-yl)azepan-1-yl]prop-2-en-1-one](/img/structure/B2812694.png)
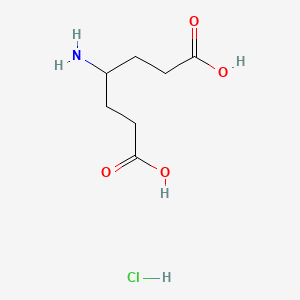
![Ethyl 6-oxo-4-(trifluoromethyl)-1-[4-(trifluoromethyl)phenyl]-1,6-dihydro-3-pyridazinecarboxylate](/img/structure/B2812697.png)
![4-{[(5-Phenyl-1,3,4-oxadiazol-2-yl)thio]acetyl}morpholine](/img/structure/B2812700.png)